

solubility of 3-Methyl-[1,1'-biphenyl]-2-ol in organic solvents

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Compound of Interest

Compound Name: 3-Methyl-[1,1'-biphenyl]-2-ol

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An In-depth Technical Guide to the Solubility of **3-Methyl-[1,1'-biphenyl]-2-ol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. **3-Methyl-[1,1'-biphenyl]-2-ol**, a biphenyl derivative, represents a scaffold of significant interest in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for its development, from synthesis and purification to formulation. This technical guide provides a comprehensive overview of the predicted solubility of **3-Methyl-[1,1'-biphenyl]-2-ol**, rooted in an analysis of its physicochemical properties and the principles of solute-solvent interactions. Furthermore, this guide details a robust experimental protocol for the precise determination of its thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that dictates its fate. Poor solubility can lead to a cascade of

challenges, including incomplete dissolution, low absorption, and consequently, suboptimal therapeutic outcomes[1]. For biphenyl derivatives like **3-Methyl-[1,1'-biphenyl]-2-ol**, which are often crystalline solids, understanding their behavior in different solvent systems is essential for:

- **Synthesis and Purification:** Selecting appropriate solvents for reaction media and recrystallization is crucial for achieving high purity and yield.
- **Formulation Development:** The choice of excipients and delivery systems is heavily influenced by the API's solubility.
- **Pharmacokinetic Profiling:** Solubility directly impacts the dissolution rate, which in turn affects absorption and overall bioavailability.

This guide serves as a senior application scientist's perspective on approaching the solubility assessment of **3-Methyl-[1,1'-biphenyl]-2-ol**, blending theoretical predictions with practical experimental design.

Physicochemical Properties of **3-Methyl-[1,1'-biphenyl]-2-ol**

To predict the solubility of **3-Methyl-[1,1'-biphenyl]-2-ol**, we must first understand its inherent molecular characteristics. While extensive experimental data for this specific molecule is not readily available in the public domain, we can infer its properties from its structure and data on closely related analogs.

Table 1: Physicochemical Properties of **3-Methyl-[1,1'-biphenyl]-2-ol** and Related Compounds

Property	3-Methyl-[1,1'-biphenyl]-2-ol	2'-Methyl[1,1'-biphenyl]-3-ol	4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol	Biphenyl (Parent Compound)
Molecular Formula	C ₁₃ H ₁₂ O ^[2]	C ₁₃ H ₁₂ O ^[3]	C ₁₄ H ₁₄ O ₂ ^[4]	C ₁₂ H ₁₀ ^[5]
Molecular Weight	184.23 g/mol ^[6]	184.23 g/mol ^[3]	214.26 g/mol ^[4]	154.21 g/mol ^[5]
Melting Point	37.5-38.0 °C ^[2] ^[6]	Not available	Not available	69.2 °C
Boiling Point	295.5 ± 9.0 °C ^[2] ^[6]	Not available	Not available	255 °C
XLogP3	~3.6 (Predicted)	3.6 ^[3]	3.5 ^[4]	3.9
Hydrogen Bond Donor Count	1 (Phenolic -OH)	1 ^[3]	1 ^[4]	0
Hydrogen Bond Acceptor Count	1 (Phenolic -O-)	1 ^[3]	2 ^[4]	0

XLogP3 is a computed value that indicates the lipophilicity of a compound. A higher value suggests lower water solubility and higher solubility in non-polar organic solvents.

The structure of **3-Methyl-[1,1'-biphenyl]-2-ol** features a bulky, non-polar biphenyl core, which suggests a general preference for non-polar organic solvents^[5]. The presence of a hydroxyl group (-OH) introduces a polar, hydrogen-bonding functionality. This phenolic group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in polar protic solvents. The methyl group (-CH₃) adds to the lipophilicity of the molecule. The predicted XLogP3 value of ~3.6 indicates that the molecule is predominantly lipophilic.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of **3-Methyl-[1,1'-biphenyl]-2-ol** in a range of common organic solvents. The polarity of the solvent and its ability to form hydrogen bonds will be the primary drivers of solubility.

Table 2: Predicted Solubility of **3-Methyl-[1,1'-biphenyl]-2-ol** in Common Organic Solvents

Solvent	Polarity	Hydrogen Bonding	Predicted Solubility	Rationale
Hexane	Non-polar	None	High	The non-polar biphenyl core will interact favorably with the non-polar alkane chains of hexane via van der Waals forces[5].
Toluene	Non-polar (Aromatic)	None	High	The aromatic nature of toluene will allow for π - π stacking interactions with the biphenyl rings, in addition to van der Waals forces[5].
Dichloromethane	Polar aprotic	Acceptor	Moderate to High	The dipole moment of dichloromethane can induce dipoles in the biphenyl system, and it can accept a hydrogen bond from the phenolic proton.
Ethyl Acetate	Polar aprotic	Acceptor	Moderate	As a polar aprotic solvent with a hydrogen bond acceptor site (carbonyl oxygen), it

				should effectively solvate the molecule.
Acetone	Polar aprotic	Acceptor	Moderate	Similar to ethyl acetate, the carbonyl group can accept a hydrogen bond, and its polarity will aid in dissolving the compound.
Isopropanol	Polar protic	Donor & Acceptor	Moderate	The alkyl chain is compatible with the biphenyl core, while the hydroxyl group can engage in hydrogen bonding with the solute's phenolic group.
Ethanol	Polar protic	Donor & Acceptor	Moderate	Similar to isopropanol, but its higher polarity may slightly reduce its affinity for the non-polar part of the molecule compared to isopropanol.
Methanol	Polar protic	Donor & Acceptor	Low to Moderate	While capable of hydrogen bonding, its high

				polarity and small size may make it a less effective solvent for the large, lipophilic biphenyl core.
Acetonitrile	Polar aprotic	Acceptor	Low to Moderate	Its high polarity and linear structure may not be ideal for solvating the bulky, non-polar biphenyl rings.
Water	Very Polar	Donor & Acceptor	Very Low/Insoluble	The high lipophilicity (predicted XLogP3 ~3.6) and large non- polar surface area will lead to very poor solubility in water, as is typical for biphenyls[5].

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the most reliable technique for determining thermodynamic solubility, representing the equilibrium state of a saturated solution[7].

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.

Experimental Workflow Diagram



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Caption: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

Materials:

- **3-Methyl-[1,1'-biphenyl]-2-ol** (purity >98%)
- HPLC-grade organic solvents
- Glass vials with screw caps
- Shaking incubator with temperature control
- 0.22 µm PTFE syringe filters
- Volumetric flasks and pipettes
- HPLC system with UV detector
- HPLC column (e.g., C18 or Biphenyl, 4.6 x 150 mm, 5 µm)

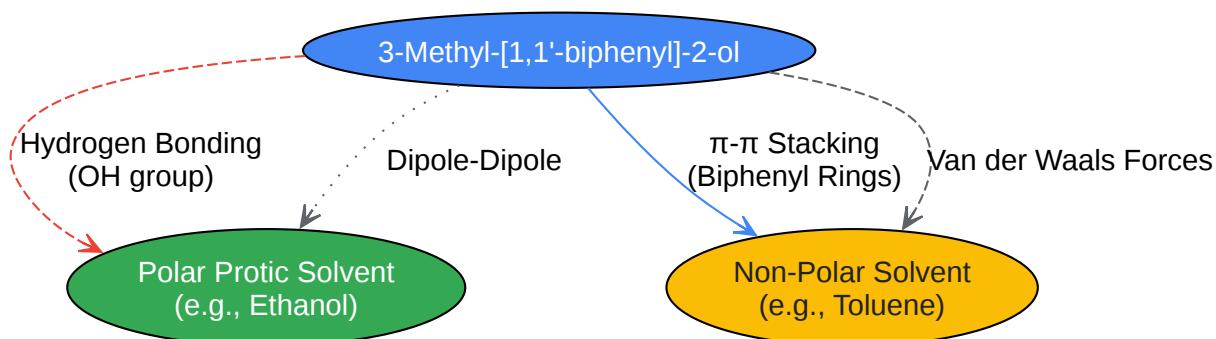
Procedure:

- Preparation of Vials: Add an excess of solid **3-Methyl-[1,1'-biphenyl]-2-ol** (e.g., 10-20 mg) to several glass vials. The exact amount is not critical, but there must be visible solid remaining at the end of the experiment.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
- Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. A 24-hour period is often sufficient, but a longer time ensures that equilibrium is reached, especially for poorly soluble compounds.
- Phase Separation: After the incubation period, remove the vials and allow them to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.
- Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.
- Sample Preparation for Analysis: Prepare a series of accurate dilutions of the clear filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
- HPLC Analysis:
 - Mobile Phase: A typical mobile phase for biphenyl compounds is a gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid to suppress the ionization of the phenolic group^[8]. For example, Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.
 - Column: A C18 column is a good starting point, but a Biphenyl stationary phase can offer enhanced selectivity for aromatic compounds through π-π interactions^{[8][9]}.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm, a common wavelength for aromatic compounds^[10].

- Injection Volume: 10 μL .
- Quantification:
 - Prepare a stock solution of **3-Methyl-[1,1'-biphenyl]-2-ol** of known concentration in a suitable solvent (e.g., acetonitrile).
 - From the stock solution, prepare a series of calibration standards spanning the expected concentration range of the diluted filtrate samples.
 - Inject the standards to generate a calibration curve of peak area versus concentration.
 - Inject the diluted filtrate samples and determine their concentrations from the calibration curve.
 - Calculate the solubility in the original solvent, accounting for the dilution factors. Express the final solubility in units such as mg/mL or mol/L.

Theoretical Basis of Solubility: Solute-Solvent Interactions

The dissolution of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.



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Caption: Key intermolecular forces in solubility.

For **3-Methyl-[1,1'-biphenyl]-2-ol**:

- In Polar Protic Solvents (e.g., Ethanol): The primary favorable interaction is hydrogen bonding between the phenolic hydroxyl group of the solute and the hydroxyl group of the solvent. Dipole-dipole interactions also contribute. However, the large, non-polar biphenyl core disrupts the strong hydrogen-bonding network of the solvent, which is energetically unfavorable and limits solubility.
- In Non-Polar Aromatic Solvents (e.g., Toluene): The dominant interactions are van der Waals forces and favorable π - π stacking between the aromatic rings of the solute and the solvent. The absence of a strong solvent-solvent network to disrupt makes dissolution more favorable.

Conclusion and Recommendations

While experimental data for the solubility of **3-Methyl-[1,1'-biphenyl]-2-ol** is scarce, a thorough analysis of its physicochemical properties allows for reliable predictions of its solubility profile. It is anticipated to be highly soluble in non-polar aromatic and non-polar aliphatic solvents, moderately soluble in polar aprotic and polar protic solvents, and poorly soluble in water.

For drug development professionals, it is strongly recommended to:

- Experimentally verify the predicted solubility using the detailed shake-flask protocol provided. This will yield precise thermodynamic solubility data essential for all subsequent development stages.
- Consider the use of co-solvents to enhance solubility in aqueous-based formulations if required.
- Evaluate the solid-state properties (e.g., polymorphism) of **3-Methyl-[1,1'-biphenyl]-2-ol**, as different crystalline forms can exhibit different solubilities.

This guide provides the foundational knowledge and a practical framework for a comprehensive understanding and determination of the solubility of **3-Methyl-[1,1'-biphenyl]-2-ol**, enabling informed decisions in the research and development process.

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